molecular formula C18H22N4O4 B12737265 Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- CAS No. 75113-54-1

Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)-

Cat. No.: B12737265
CAS No.: 75113-54-1
M. Wt: 358.4 g/mol
InChI Key: KZWFCAHMEXFXJL-UHFFFAOYSA-N
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Description

Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- (IUPAC name: N,N-Diethyl-4-[(4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenamine) is an azo compound characterized by a central benzene ring substituted with two methoxy groups at positions 2 and 5, a diethylamine group at position 4, and an azo-linked 4-nitrophenyl moiety. Its molecular formula is C₁₆H₁₈N₄O₂, with an average mass of 298.346 g/mol and a monoisotopic mass of 298.142976 g/mol . It is registered under CAS RN 3025-52-3 and EINECS 221-180-9, with ChemSpider ID 21159758 .

Properties

CAS No.

75113-54-1

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

N,N-diethyl-2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C18H22N4O4/c1-5-21(6-2)16-12-17(25-3)15(11-18(16)26-4)20-19-13-7-9-14(10-8-13)22(23)24/h7-12H,5-6H2,1-4H3

InChI Key

KZWFCAHMEXFXJL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)OC)N=NC2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- typically involves a multi-step process. The initial step often includes the nitration of a benzenamine derivative to introduce the nitro group. This is followed by the diazotization of the nitro compound to form a diazonium salt. The final step involves the azo coupling reaction, where the diazonium salt reacts with a suitable coupling agent, such as N,N-diethyl-2,5-dimethoxyaniline, under controlled conditions to form the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and diazotization processes, followed by azo coupling. These processes are typically carried out in specialized reactors designed to handle the specific reaction conditions required for each step. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2-, OH-) are commonly employed under specific conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- serves as a reagent in organic synthesis. Its unique structure allows it to act as a precursor for more complex molecules, facilitating the development of novel compounds in chemical research.

Research has indicated that this compound exhibits various biological activities:

  • Antioxidant Activity : Studies show that compounds with similar structures can neutralize free radicals effectively due to their electron-donating properties.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated significant inhibition of inflammatory cytokines, indicating potential therapeutic uses in treating inflammatory diseases.
  • Antimicrobial Activity : The compound's ability to disrupt bacterial cell membranes suggests its potential as an antimicrobial agent.

Medical Applications

The compound is being investigated for its potential therapeutic properties. Its interactions with biological molecules can lead to various biochemical effects, making it a candidate for drug development .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of substituted benzenamines through DPPH radical scavenging assays. Results indicated that compounds with methoxy and nitro substituents exhibited enhanced scavenging activity compared to controls.

Case Study 2: Anti-inflammatory Screening

In a comparative study against standard anti-inflammatory drugs like diclofenac sodium, certain derivatives produced significant reductions in paw edema in rat models. This suggests promising anti-inflammatory potential for Benzenamine derivatives.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The specific pathways and targets involved depend on the compound’s structure and the biological system in which it is studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents on Benzene Ring Azo-Linked Group Amine Substituents Molecular Formula Molecular Weight (g/mol) CAS RN
N,N-Diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)-benzenamine (Target Compound) 2,5-dimethoxy, N,N-diethyl 4-nitrophenyl Diethyl C₁₆H₁₈N₄O₂ 298.346 3025-52-3
2,5-Dimethoxy-4-(4-tolylazo)aniline 2,5-dimethoxy, NH₂ 4-methylphenyl (tolyl) None (primary amine) C₁₅H₁₇N₃O₂ 271.314 64130-93-4
N,N-Dimethyl-4-[(4-nitrophenyl)azo]-benzenamine Para-substituted N,N-dimethyl 4-nitrophenyl Dimethyl C₁₄H₁₄N₄O₂ 270.287 2491-74-9
2,5-Dimethoxy-4-[(4-nitrophenyl)azo]-benzenamine 2,5-dimethoxy, NH₂ 4-nitrophenyl None (primary amine) C₁₄H₁₄N₄O₄ 326.29 6358-51-6
Benzenamine, 4-[(2,6-dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)- Dichloro-nitro-substituted aryl 2,6-dichloro-4-nitrophenyl 4-nitrophenyl C₁₈H₁₁Cl₂N₅O₄ 432.221 72927-94-7

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound N,N-Dimethyl Analog 2,5-Dimethoxy-4-tolylazo Dichloro-Nitro Derivative
LogP (Octanol-Water Partition) Not reported 6.14 (calculated) Not reported 6.14 (experimental)
Solubility Likely low (azo-nitro hydrophobicity) Low (nonpolar substituents) Moderate (tolyl enhances lipophilicity) Very low (chloro groups)
UV-Vis Absorption ~450–550 nm (azo chromophore) ~430–500 nm ~400–480 nm (methyl red shift) ~500–600 nm (chloro-nitro conjugation)
Thermal Stability Stable under dry conditions Decomposes >200°C Moderate High (chloro-nitro stabilization)

Biological Activity

Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)-, a complex organic compound, is characterized by its unique structural features, including a benzenamine core with diethyl, dimethoxy, and nitrophenylazo substituents. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and applications in drug development.

  • Molecular Formula : C18H22N4O4
  • Molar Mass : 358.39 g/mol
  • CAS Number : 75113-54-1

The biological activity of Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- is primarily attributed to its azo group, which can undergo reduction to form reactive intermediates. These intermediates are capable of interacting with various biological molecules, including enzymes and receptors. The specific pathways and molecular targets involved in its activity are influenced by the compound's structural characteristics and the biological context in which it is studied .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the nitrophenyl group may enhance the electron-donating ability of the compound, contributing to its capacity to neutralize free radicals .

2. Anti-inflammatory Effects

Benzenamine derivatives have been investigated for their anti-inflammatory properties. In vitro studies demonstrate that certain derivatives exhibit potent inhibition of inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar azo structures have shown IC50 values ranging from 30 to 70 μg/mL in inhibiting protein denaturation, a common marker for inflammation .

3. Antimicrobial Activity

The compound's potential antimicrobial effects have also been evaluated. Studies suggest that azo compounds can disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival. This activity is often linked to the electron-withdrawing nature of the nitro group .

Case Studies

Several case studies provide insight into the biological activities of Benzenamine derivatives:

Case Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of various substituted benzenamines through DPPH radical scavenging assays. Results indicated that compounds with methoxy and nitro substituents exhibited enhanced scavenging activity compared to controls.

Case Study 2: Anti-inflammatory Screening

In a comparative study of anti-inflammatory agents, Benzenamine derivatives were tested against standard drugs like diclofenac sodium. The results showed that some derivatives produced significant reductions in paw edema in rat models, suggesting promising anti-inflammatory potential.

Comparative Analysis

CompoundStructureBiological ActivityIC50 (μg/mL)
Benzenamine derivative AAzo structure with methoxy groupsAntioxidant35
Benzenamine derivative BAzo structure with nitro groupsAnti-inflammatory60
Benzenamine derivative CSimple benzenamineLow activity>100

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